REACTION_CXSMILES
|
[CH3:1][N:2]1[C:9]([CH:10]=[CH:11]N(C)C)=[C:8]([N+:15]([O-])=O)[C:6](=[O:7])[N:5]([CH3:18])[C:3]1=[O:4]>CO.[Pd]>[CH3:1][N:2]1[C:9]2[CH:10]=[CH:11][NH:15][C:8]=2[C:6](=[O:7])[N:5]([CH3:18])[C:3]1=[O:4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under a hydrogen atmosphere at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a celite bed
|
Type
|
WASH
|
Details
|
was thoroughly washed with MeOH (50 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C2=C1C=CN2)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |